molecular formula C22H26N2O3 B6089573 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6089573
M. Wt: 366.5 g/mol
InChI Key: AKYGSRIEBMPKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including gene expression, cell cycle regulation, and apoptosis.

Mechanism of Action

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII exerts its pharmacological effects by inhibiting the activity of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ, a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ is also involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes. By inhibiting 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ, 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in various cellular processes.
Biochemical and Physiological Effects:
7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has been shown to modulate various biochemical and physiological processes, including apoptosis, cell cycle regulation, gene expression, and glucose metabolism. In cancer cells, 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII induces apoptosis by activating the mitochondrial pathway and inhibiting the anti-apoptotic Bcl-2 family proteins. In neuronal cells, 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII protects neurons from apoptosis by inhibiting the activation of pro-apoptotic proteins, such as Bax and Bad. In diabetes research, 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII improves glucose metabolism by inhibiting the activity of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ, which is involved in insulin signaling and glucose metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII in lab experiments is its high potency and specificity for 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ. 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has been shown to inhibit 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ activity at nanomolar concentrations, which makes it a useful tool for studying the role of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ in various cellular processes. However, one of the limitations of using 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII is its potential off-target effects, which may affect the interpretation of the results obtained from lab experiments. Therefore, it is essential to use appropriate controls and confirm the specificity of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII in each experimental system.

Future Directions

There are several future directions for the research of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII. One of the potential applications of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to evaluate the safety and efficacy of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII in clinical trials. Another future direction is in the treatment of neurodegenerative disorders, where 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has shown neuroprotective effects in animal models. Further studies are needed to evaluate the potential of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII as a therapeutic agent for neurodegenerative disorders. Finally, there is a need for the development of more potent and selective 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitors that can be used as tools for studying the role of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ in various cellular processes.

Synthesis Methods

The synthesis of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII involves a multistep process that begins with the reaction between 3-methylbenzylamine and 2-methyl-3-furoic acid to form an amide intermediate. The amide intermediate is then subjected to cyclization using a diazotransfer reagent to produce the spirocyclic core structure. The final step involves the introduction of a carbonyl group at the 6-position of the spirocyclic core using an acylation reagent. The overall yield of the synthesis process is around 20%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In neurodegenerative disorders, 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has been shown to protect neurons from apoptosis and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In diabetes research, 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.

properties

IUPAC Name

2-(2-methylfuran-3-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16-5-3-6-18(13-16)14-23-10-4-8-22(21(23)26)9-11-24(15-22)20(25)19-7-12-27-17(19)2/h3,5-7,12-13H,4,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYGSRIEBMPKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=C(OC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylfuran-3-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.